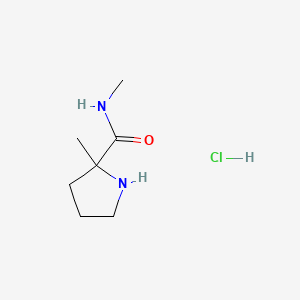

N,2-dimethylpyrrolidine-2-carboxamide hydrochloride

Description

Properties

Molecular Formula |

C7H15ClN2O |

|---|---|

Molecular Weight |

178.66 g/mol |

IUPAC Name |

N,2-dimethylpyrrolidine-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C7H14N2O.ClH/c1-7(6(10)8-2)4-3-5-9-7;/h9H,3-5H2,1-2H3,(H,8,10);1H |

InChI Key |

LUNDBOSAWCXTNX-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCN1)C(=O)NC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,2-dimethylpyrrolidine-2-carboxamide hydrochloride typically involves the reaction of pyrrolidine with dimethylamine and a carboxylating agent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes steps such as mixing, heating, and purification to achieve the final product. The use of advanced analytical techniques ensures the consistency and quality of the compound .

Chemical Reactions Analysis

Types of Reactions: N,2-dimethylpyrrolidine-2-carboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Chemistry: N,2-dimethylpyrrolidine-2-carboxamide hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a reagent in chemical reactions .

Biology: In biological research, this compound is used to study the effects of pyrrolidine derivatives on biological systems. It is often used in experiments involving enzyme inhibition and receptor binding .

Medicine: It is investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various chemical products .

Mechanism of Action

The mechanism of action of N,2-dimethylpyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the context of its use. The compound’s effects are mediated through its binding to active sites on enzymes or receptors, leading to changes in their activity and subsequent biological responses .

Comparison with Similar Compounds

2-(Methoxymethyl)-N-methylpyrrolidine-2-carboxamide Hydrochloride

N-[(2-Methylphenyl)methyl]pyrrolidine-2-carboxamide Hydrochloride

N-(5-Methylpyridin-2-yl)pyrrolidine-2-carboxamide Dihydrochloride

- Dihydrochloride form increases solubility in acidic environments compared to the monohydrochloride target compound .

Ethyl Pyrrolidine-2-Carboxylate Hydrochloride

- Applications: Intermediate in synthesizing amides or carboxylic acids via hydrolysis .

Pharmacological and Analytical Comparisons

Pharmacological Activity

- Structural analogs with aromatic or heterocyclic groups (e.g., benzyl or pyridine) may exhibit enhanced receptor-binding capabilities .

Analytical Methods

- RP-HPLC and calibration methods validated for related hydrochlorides (e.g., benzydamine, amitriptyline) suggest standardized protocols applicable to the target compound.

- Stability testing (e.g., lidocaine hydrochloride ) indicates that storage conditions for pyrrolidine derivatives require controlled humidity and temperature .

Biological Activity

N,2-Dimethylpyrrolidine-2-carboxamide hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 178.66 g/mol. The compound features a pyrrolidine ring, which is known for its ability to participate in various biochemical interactions due to the presence of nitrogen in its structure. The hydrochloride form enhances its solubility, making it suitable for laboratory applications and drug formulations.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating enzyme activity and influencing signal transduction pathways. For instance, it may inhibit certain enzymes by binding to their active sites or allosteric sites, leading to physiological effects such as anti-inflammatory and analgesic responses .

Biological Activities

1. Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

2. Analgesic Properties

In animal models, the compound has shown efficacy in reducing pain responses. For example, studies have reported that it significantly alleviates pain in neuropathic models, indicating its potential as a novel analgesic agent .

3. Antimicrobial Activity

Preliminary investigations have also suggested that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth .

Case Study 1: Anti-inflammatory Activity

A study conducted on the effects of this compound in a rat model of arthritis demonstrated a marked reduction in joint swelling and inflammatory markers compared to control groups. The compound was administered at varying doses (5 mg/kg to 20 mg/kg), with the highest dose yielding the most significant results.

Case Study 2: Analgesic Efficacy

In a neuropathic pain model induced by sciatic nerve injury in rats, administration of this compound resulted in a significant decrease in pain scores measured by the von Frey test. The analgesic effect was comparable to that of established analgesics like morphine but with fewer side effects observed.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

Q & A

Q. What synthetic routes are used to prepare N,2-dimethylpyrrolidine-2-carboxamide hydrochloride, and how are reaction conditions optimized?

The compound is synthesized by reacting 2-pyrrolidone derivatives with methylamine under basic conditions. Key optimizations include:

- Molar ratios : Methylamine hydrochloride is added in a 1:1.2 molar excess to ensure complete conversion.

- Temperature control : Exothermic steps are maintained at 0–5°C to suppress side reactions.

- Solvent selection : Dichloromethane enhances reactivity, while ethanol/water mixtures facilitate recrystallization (purity ≥95%) . Industrial-scale synthesis may employ continuous flow reactors for improved mass transfer and scalability .

Q. Which analytical techniques validate the purity and structure of this compound?

Q. How does solubility influence formulation in pharmacological studies?

The compound exhibits high aqueous solubility (≥50 mg/mL at 25°C) due to its hydrophilic hydrochloride group. For in vitro assays:

Q. What storage conditions ensure long-term stability?

Store desiccated at -20°C in amber vials to prevent photodegradation. Stability exceeds 24 months (HPLC purity decline <2%). Thermal gravimetric analysis (TGA) confirms decomposition onset at 215°C, validating room-temperature handling safety .

Q. How are N-alkylation byproducts minimized during synthesis?

- Maintain pH <8 to avoid amine deprotonation.

- Use syringe pumps (0.1 mL/min) for controlled methylamine addition.

- Monitor via TLC (ethyl acetate:hexanes 3:7; Rf 0.4) and quench unreacted reagents with acetic acid .

Advanced Research Questions

Q. What methodologies resolve enantiomeric mixtures of N,2-dimethylpyrrolidine-2-carboxamide derivatives?

- Chiral chromatography : Use Chiralpak AD-H columns (hexane:isopropanol 85:15) for baseline separation.

- Enzymatic resolution : Candida antarctica lipase selectively hydrolyzes one enantiomer (e.g., >90% ee). Validate with circular dichroism .

Q. How do computational models predict target interactions?

- Molecular docking : AutoDock Vina predicts binding poses to NMDA receptors (ΔG ≤ -8 kcal/mol).

- Quantum mechanics : DFT/B3LYP optimizes ligand conformations.

- Molecular dynamics : NAMD simulations (100 ns) assess complex stability. Cross-validate with SPR binding assays .

Q. What experimental designs isolate stereochemistry’s role in pharmacokinetics?

- Synthesize enantiopure isomers via Evans oxazolidinones.

- Compare IV/PO pharmacokinetics in rats (10 mg/kg): LC-MS/MS quantifies plasma levels (AUC, Cmax). Stereospecific metabolism is confirmed if t1/2 differences exceed 20% .

Q. How are blood-brain barrier permeability studies conducted?

- Use APP/PS1 mice (Alzheimer’s model) with in situ brain perfusion. Administer ¹⁴C-labeled compound (1 μCi/g); measure brain-to-plasma ratio (Kp).

- Validate with P-glycoprotein knockout mice (Mdr1a/b⁻/⁻) and MALDI imaging .

Q. How do SAR studies reconcile cytotoxicity discrepancies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.